(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a benzamide core with various functional groups attached
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms .
Mode of Action
It’s worth noting that benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been found to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to have antimicrobial activity, suggesting this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with a brominated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with a suitable sulfur source, such as thiourea, under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via a nucleophilic substitution reaction, where the bromine atom on the benzothiazole ring is replaced by the methoxyethyl group using a suitable alkylating agent.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage through a condensation reaction between the benzoyl derivative and an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoyl or benzamide groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield 2-methoxyethanal or 2-methoxyethanoic acid.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but without the (Z)-configuration.
4-benzoyl-N-(6-bromo-3-(2-hydroxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
4-benzoyl-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The (Z)-configuration of (Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. The presence of the methoxyethyl group also differentiates it from similar compounds, potentially affecting its solubility and bioavailability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-benzoyl-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c1-30-14-13-27-20-12-11-19(25)15-21(20)31-24(27)26-23(29)18-9-7-17(8-10-18)22(28)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKCRPAKSLTICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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